molecular formula C12H15N3O3 B6638277 Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate

Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate

Cat. No. B6638277
M. Wt: 249.27 g/mol
InChI Key: ZCXHXUXGTIKZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate, also known as Methyl 2-(5-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound has been studied extensively for its ability to interact with various biological targets and exhibit therapeutic effects. In

Mechanism of Action

The exact mechanism of action of Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate is not fully understood. However, it has been shown to interact with various biological targets, including DNA, RNA, and proteins. It has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of genes involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate. One area of interest is the development of more efficient synthesis methods for producing this compound. Another area of interest is the investigation of its potential use as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease models.

Synthesis Methods

Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate can be synthesized using a multi-step reaction involving the condensation of 2-aminobenzimidazole with ethyl acetoacetate, followed by reduction, esterification, and methylation. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate has been studied for its potential therapeutic effects in various disease models. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-8(11(16)18-2)13-7-4-5-9-10(6-7)15-12(17)14-9/h4-6,8,13H,3H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXHXUXGTIKZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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